molecular formula C14H16ClF2N3S B7455605 4-(2,4-Difluorophenyl)-2-(4-methylpiperazin-1-yl)-1,3-thiazole;hydrochloride

4-(2,4-Difluorophenyl)-2-(4-methylpiperazin-1-yl)-1,3-thiazole;hydrochloride

Cat. No. B7455605
M. Wt: 331.8 g/mol
InChI Key: FNKXAKGTQVRPDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Difluorophenyl)-2-(4-methylpiperazin-1-yl)-1,3-thiazole;hydrochloride, commonly referred to as DFTZ, is a thiazole derivative that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. DFTZ has been shown to have promising pharmacological properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of DFTZ is not fully understood. However, studies have shown that DFTZ inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. DFTZ has also been shown to inhibit the growth of bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
DFTZ has been shown to have several biochemical and physiological effects. Studies have shown that DFTZ can decrease the expression of certain proteins involved in cancer cell growth and proliferation. Additionally, DFTZ has been shown to decrease the production of certain inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One advantage of using DFTZ in lab experiments is its potent antitumor activity. This makes it a promising candidate for the development of new anticancer drugs. However, one limitation of using DFTZ is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of DFTZ.

Future Directions

There are several potential future directions for the study of DFTZ. One potential direction is the development of new anticancer drugs based on the structure of DFTZ. Additionally, further studies are needed to determine the optimal dosage and potential side effects of DFTZ. Finally, the potential use of DFTZ as an antibacterial or antifungal agent should be further explored.

Synthesis Methods

The synthesis of DFTZ involves the reaction of 2-(4-methylpiperazin-1-yl)thiazol-4-amine with 2,4-difluorobenzaldehyde in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the final product, DFTZ hydrochloride.

Scientific Research Applications

DFTZ has been studied extensively for its potential use as a therapeutic agent. Research has shown that DFTZ exhibits potent antitumor activity, making it a potential candidate for the development of anticancer drugs. Additionally, DFTZ has been shown to have antimicrobial activity, suggesting its potential use as an antibacterial or antifungal agent.

properties

IUPAC Name

4-(2,4-difluorophenyl)-2-(4-methylpiperazin-1-yl)-1,3-thiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3S.ClH/c1-18-4-6-19(7-5-18)14-17-13(9-20-14)11-3-2-10(15)8-12(11)16;/h2-3,8-9H,4-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKXAKGTQVRPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=CS2)C3=C(C=C(C=C3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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